molecular formula C14H7ClO4S B2653718 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate CAS No. 321974-22-5

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate

Cat. No.: B2653718
CAS No.: 321974-22-5
M. Wt: 306.72
InChI Key: NZSOXFWYRCOKPT-UHFFFAOYSA-N
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Description

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate is a chemical compound from the 1,3-benzoxathiol-2-one class, a heterocyclic system recognized as a valuable pharmacophore in medicinal chemistry research . This specific ester derivative is designed for use in laboratory research, particularly in the discovery and development of novel anticancer agents. The 1,3-benzoxathiol-2-one core structure is a benzene ring fused with a five-membered oxathiolone ring, and its derivatives have been reported to exhibit a range of biological activities, including antibacterial, antioxidant, and antitumor properties . The primary research value of this compound lies in its role as a key chemical intermediate. Researchers can utilize this building block to synthesize more complex molecules, such as Schiff bases or hybrid compounds, for biological evaluation . Recent studies have demonstrated that novel compounds containing the 1,3-benzoxathiol-2-one moiety exhibit promising in vitro cytotoxicity against various human cancer cell lines, including gastric (ACP-03), melanoma (SKMEL-19), and colon (HCT-116) cancers . Furthermore, hybrids incorporating the benzoxathiolone structure have shown good activity against leukemia cell lines (K562), suggesting their potential as lead compounds in the search for new anticancer therapies . The mechanism of action for this class of compounds is an area of active investigation, with some derivatives potentially acting by inhibiting specific kinase proteins, such as BCR-ABL1, which plays a key role in the pathogenesis of certain leukemias . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals. All information presented is for informational purposes and is based on scientific literature for structurally related compounds.

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-5-yl) 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClO4S/c15-9-3-1-2-8(6-9)13(16)18-10-4-5-11-12(7-10)20-14(17)19-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSOXFWYRCOKPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)OC2=CC3=C(C=C2)OC(=O)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate typically involves the reaction of 3-chlorobenzoic acid with 2-oxobenzo[d][1,3]oxathiol-5-yl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve the yield. The use of high-purity starting materials and advanced purification techniques, such as column chromatography, ensures the production of high-quality compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxathiolone ring to a thiol or thioether.

    Substitution: The chlorine atom in the 3-chlorobenzoate moiety can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of bases, such as sodium hydroxide or potassium carbonate, and solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted benzoates, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate is being investigated for its potential therapeutic effects. Research indicates that compounds within this class may exhibit:

  • Antimicrobial Activity : Studies have shown significant bactericidal effects against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for the development of anti-inflammatory drugs.
  • Enzyme Inhibition : It has been explored as a potential inhibitor of specific enzymes involved in disease pathways, which could lead to novel treatments for various conditions.

Biological Research

In biological studies, the compound is being evaluated for its interactions with cellular targets:

  • Receptor Modulation : The ability of the compound to interact with and modulate receptor activity can provide insights into its mechanism of action and therapeutic potential.
  • Cellular Pathway Exploration : Investigations into how this compound influences cellular signaling pathways could reveal new targets for drug development.

Material Science

The unique structure of this compound allows it to be utilized in the synthesis of new materials:

  • Polymer Synthesis : As a building block in organic synthesis, it can contribute to the development of novel polymers with specific properties tailored for applications in coatings, adhesives, and other industrial materials.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university demonstrated that derivatives of 2-Oxobenzo[d][1,3]oxathiol exhibited strong antimicrobial properties against Gram-positive bacteria. The study highlighted the effectiveness of these compounds in inhibiting bacterial growth in vitro and suggested further exploration into their use as potential therapeutic agents .

Case Study 2: Enzyme Inhibition Mechanism

Research published in a peer-reviewed journal investigated the enzyme inhibition properties of related compounds. The study found that these compounds could effectively inhibit enzymes involved in cancer progression, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, influencing cell proliferation and apoptosis, which could contribute to its anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chlorobenzoate (3CBA)

3CBA is a simpler analog lacking the oxathiol-2-one ring. Key differences include:

  • Degradation Pathways: 3CBA is metabolized by Rhodococcus opacus via ortho-cleavage pathways involving 3-chlorocatechol or 4-chlorocatechol intermediates, depending on the strain .
  • Enzyme Specificity: 3-Chlorobenzoate 1,2-dioxygenase (3CBDO) in R. opacus shows high substrate specificity for 3CBA but may exhibit reduced activity toward bulkier derivatives like the target compound due to steric hindrance . Benzoate 1,2-dioxygenase, which prefers non-chlorinated substrates, demonstrates negative cooperativity when interacting with 3CBA, suggesting a similar allosteric effect might occur with the target compound .

Other Chlorinated Benzodiazepines and Heterocycles

lists compounds such as 7-chloro-2,3-dihydro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid and 10-chloro-11b-(o-chlorophenyl)-2,3,7,11b-tetrahydrooxazolo-[3,2-d][1,4]benzodiazepin-6(5H)-one. These share chlorinated aromatic systems but differ in core structure and biological targets. Key distinctions include:

  • Stability : The oxathiol-2-one ring in the target compound may confer greater hydrolytic stability compared to benzodiazepine lactams, which are prone to ring-opening reactions.

Microbial Degradation and Enzymatic Interactions

Degradation Efficiency

Compound Degradation Pathway Key Enzymes Involved Degradation Rate (Relative)
3-Chlorobenzoate (3CBA) Ortho-cleavage via chlorocatechol 3CBDO, chloromuconate cycloisomerase High
Target Compound Hypothesized meta-cleavage Esterases, modified dioxygenases Likely slower
  • Plasmid Stability: R. opacus strains harbor mega-plasmids encoding chlorocatechol degradation genes, which remain stable for decades. However, the absence of clcF (chloromuconolactone dehalogenase) in actinobacteria suggests incomplete degradation pathways for chlorinated esters like the target compound .

Substrate Repression and Induction

  • In Pseudomonas putida, 3CBA induces β-galactosidase activity via the clcABD operon, but this induction is repressed by succinate or citrate .
  • The target compound’s ester group may bypass such repression mechanisms, enabling constitutive expression of degradation enzymes in adapted strains like R. opacus 1CP .

Biological Activity

2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an oxathiol ring and a chlorobenzoate group. Its molecular formula is C12H8ClO3SC_{12}H_{8}ClO_{3}S, which contributes to its chemical reactivity and biological properties. The presence of the chlorobenzoate enhances lipophilicity, making it suitable for various biological applications.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
  • Cell Signaling Modulation : It might interact with cellular signaling pathways, influencing processes such as cell proliferation and apoptosis, which are critical in cancer biology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus spp.32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

These results suggest that the compound has a selective action against Gram-positive bacteria while showing moderate activity against Gram-negative strains.

Cytotoxicity Studies

Cytotoxicity assessments using normal cell lines (e.g., L929) revealed that the compound has a favorable safety profile. At lower concentrations (up to 50 µM), it did not significantly affect cell viability:

Concentration (µM) Cell Viability (%)
687
12109
2597
5074

These findings indicate that while the compound exhibits antimicrobial activity, it maintains low toxicity towards normal cells .

Study on Anticancer Properties

A recent study evaluated the anticancer potential of various oxathiol derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., A549 and HepG2). Results showed that it could inhibit cell growth effectively at concentrations above 100 µM:

Cell Line Concentration (µM) Inhibition (%)
A54910070
HepG220085

This study suggests potential applications in cancer therapeutics due to its ability to induce apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-chlorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, analogous oxathiolane derivatives are prepared using dimethylthiocarbamoyl chloride with Hünig’s base (DIPEA) in dry dichloromethane (DCM), achieving 75% yield after 17 hours . Key factors include solvent choice (e.g., DMF vs. DCM), stoichiometry of reagents (1.5 equivalents of activating agents), and purification via flash chromatography (e.g., PE:EE 5:1). Reaction monitoring by TLC (Rf = 0.70 in PE:EE 3:1) ensures intermediate stability .

Q. Which spectroscopic techniques are most effective for characterizing structural and functional groups in this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl groups (C=O at ~170 ppm).
  • IR : Stretching vibrations for ester C=O (~1740 cm1^{-1}) and oxathiolane S–O (~1150 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+^+ for C12_{12}H8_8ClO4_4S).
  • TLC : Rf values (e.g., 0.70 in PE:EE 3:1) validate purity post-synthesis .

Q. How does 3-chlorobenzoate substitution influence the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The electron-withdrawing Cl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack. Comparative kinetic studies using substrates like benzoate vs. 3-chlorobenzoate show 2–3× faster acylation rates in the latter. Solvent polarity (e.g., DMSO vs. THF) and pH (neutral to mildly acidic) are critical for stabilizing intermediates .

Advanced Research Questions

Q. What mechanisms explain contradictory data on enzyme inhibition by this compound in microbial systems?

  • Methodological Answer : In Rhodococcus opacus 1CP, 3-chlorobenzoate exhibits dual transport systems and allosteric effects on benzoate 1,2-dioxygenase. Negative cooperativity (Hill coefficient <1) occurs when 3-chlorobenzoate binds, reducing substrate affinity, while positive cooperativity (Hill coefficient >1) is observed with benzoate. Use immobilized microbial sensors to decouple transport and enzymatic activity, and perform Lineweaver-Burk analysis to resolve kinetic contradictions .

Q. How can researchers design experiments to study the environmental persistence of this compound in anaerobic systems?

  • Methodological Answer : Conduct reductive dehalogenation assays in methanogenic sediment communities. Monitor degradation pathways via LC-MS/MS, identifying intermediates like 2-chlorophenol and 3-chlorobenzoate. Use isotopically labeled 13^{13}C-compounds to trace carbon flow and quantify half-lives under varying redox potentials (e.g., –200 mV to +100 mV) .

Q. What strategies mitigate batch-to-batch variability in synthetic yields during scale-up?

  • Methodological Answer :

  • Process Optimization : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading).
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring.
  • Purification : Compare column chromatography (e.g., silica gel) vs. recrystallization (solvent: hexane/ethyl acetate) for reproducibility.
    Example: A 15% yield increase was achieved by optimizing DABCO catalyst concentration (1.5 eq.) and reaction time (18 hours) .

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